molecular formula C21H20FNO2S B3617957 N-(2-fluorobenzyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide

N-(2-fluorobenzyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B3617957
M. Wt: 369.5 g/mol
InChI Key: IREYHPKVIHDRGK-UHFFFAOYSA-N
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Description

“N-(2-fluorobenzyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide” is a chemical compound that likely contains a benzene sulfonamide group, a fluorobenzyl group, and a methylphenyl group . Sulfonamides are a significant class of organosulfur compounds with the general formula R-SO2-NR’R’' . They are often used in the synthesis of a variety of drug families including sulfa drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, their spatial arrangement, and the presence of functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the sulfonamide, fluorobenzyl, and methylphenyl groups . For example, the sulfonamide group might undergo hydrolysis, the fluorine atom might be displaced in nucleophilic aromatic substitution reactions, and the methyl group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonamide group might increase its polarity and influence its solubility in different solvents . The fluorine atom might also influence the compound’s reactivity and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2S/c1-16-7-11-19(12-8-16)23(15-18-5-3-4-6-21(18)22)26(24,25)20-13-9-17(2)10-14-20/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREYHPKVIHDRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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